molecular formula C18H27O8P B2903983 dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate CAS No. 89291-71-4

dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate

Cat. No.: B2903983
CAS No.: 89291-71-4
M. Wt: 402.38
InChI Key: ZCJBSRLDSKBYPZ-OIISXLGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphoryl group, a dioxolane ring, and a phenylmethoxyethyl moiety. Its intricate structure makes it a valuable subject of study in organic chemistry and related disciplines.

Chemical Reactions Analysis

Types of Reactions

dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phosphoryl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a useful probe for studying biochemical pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, which are crucial in regulating various biological processes. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate lies in its combination of a dioxolane ring, a phenylmethoxyethyl moiety, and a phosphoryl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

Dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate (CAS number: 89291-71-4) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its chemical structure, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a phosphonate group, which is known for its reactivity and biological significance. The presence of a benzyloxy group and a dioxolane ring contributes to its chemical diversity, potentially influencing its biological properties. The molecular formula is C18H27O8PC_{18}H_{27}O_8P .

Synthesis

Synthesis of this compound typically involves multi-step reactions that require precise control of conditions to ensure the desired stereochemistry is achieved. Common methods include:

  • Phosphorylation : The introduction of the phosphonate group through various phosphorylation techniques.
  • Formation of Dioxolane Ring : Utilizing cyclic reactions to create the dioxolane structure.
  • Benzyloxy Group Introduction : Employing selective alkylation methods to introduce the benzyloxy moiety.

These synthetic routes highlight the complexity involved in producing this compound, which may influence its biological activity due to stereochemical specificity .

Biological Activity

The biological activity of this compound has been studied in various contexts:

Enzymatic Activity

Research indicates that compounds with phosphonate groups can act as enzyme inhibitors or substrates. For instance, phosphonates are often used in studies involving enzymes such as serine hydrolases and kinases. The specific activity of this compound has not been extensively documented but suggests potential interactions with similar enzyme systems .

Antimicrobial Properties

Preliminary studies have shown that phosphonates can exhibit antimicrobial properties. While specific data on this compound's efficacy against bacterial or fungal strains is limited, structural analogs have demonstrated activity against various pathogens .

Case Studies and Research Findings

Several studies have explored related compounds and their biological activities:

  • Antiviral Activity : A study on structurally similar phosphonates showed promising antiviral effects against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These findings suggest that dimethyl 2-((4R,5R)... may also possess similar properties .
  • Cytotoxicity : Research involving related dioxolane derivatives indicated potential cytotoxic effects on cancer cell lines, providing a basis for further investigation into the anticancer potential of this compound .
  • Inhibition Studies : Compounds with similar structures have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways, indicating that dimethyl 2-((4R,5R)... may also exhibit inhibitory effects on key metabolic enzymes .

Comparative Analysis

To better understand the potential of dimethyl 2-((4R,5R)... compared to other compounds, a comparative analysis is presented below:

Compound NameKey FeaturesBiological Activity
Dimethyl PhosphonateSimple structureLimited biological data
Ethyl 4-(benzyloxy)butanoateBenzyloxy group presentAntimicrobial activity reported
5-Benzyloxy-methyldihydrofuranDifferent ring structureModerate cytotoxicity observed

The uniqueness of dimethyl 2-((4R,5R)... lies in its combination of a dioxolane ring and a phosphonate group along with stereochemical specificity that may enhance its biological activity compared to simpler analogs .

Properties

IUPAC Name

2-dimethoxyphosphoryl-1-[(4R,5R)-5-[(1R)-1-hydroxy-2-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27O8P/c1-18(2)25-16(14(19)11-24-10-13-8-6-5-7-9-13)17(26-18)15(20)12-27(21,22-3)23-4/h5-9,14,16-17,19H,10-12H2,1-4H3/t14-,16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJBSRLDSKBYPZ-OIISXLGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)CP(=O)(OC)OC)C(COCC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@@H](O1)C(=O)CP(=O)(OC)OC)[C@@H](COCC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.